molecular formula C18H22O2 B8676369 [4-[(4-tert-butylphenyl)methoxy]phenyl]methanol

[4-[(4-tert-butylphenyl)methoxy]phenyl]methanol

Cat. No.: B8676369
M. Wt: 270.4 g/mol
InChI Key: SFMRLDLUMUTYMH-UHFFFAOYSA-N
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Description

[4-[(4-tert-butylphenyl)methoxy]phenyl]methanol: is an organic compound characterized by a phenyl ring substituted with a benzyloxy group and a methanol group The presence of the tert-butyl group adds steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-tert-butylphenol and benzyl chloride.

    Reaction Steps:

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo further reduction to form corresponding hydrocarbons.

    Substitution: The benzyloxy group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry:

    Material Science: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(4-tert-butylphenyl)methoxy]phenyl]methanol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the methanol group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets, such as enzymes and receptors.

Comparison with Similar Compounds

    4-tert-Butylphenol: Lacks the benzyloxy and methanol groups, making it less versatile in chemical reactions.

    Benzyl Alcohol: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    4-tert-Butylbenzyl Alcohol: Similar but lacks the benzyloxy group, affecting its reactivity and applications.

Uniqueness:

  • The combination of the tert-butyl, benzyloxy, and methanol groups in [4-[(4-tert-butylphenyl)methoxy]phenyl]methanol provides a unique set of steric and electronic properties, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

[4-[(4-tert-butylphenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C18H22O2/c1-18(2,3)16-8-4-15(5-9-16)13-20-17-10-6-14(12-19)7-11-17/h4-11,19H,12-13H2,1-3H3

InChI Key

SFMRLDLUMUTYMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)CO

Origin of Product

United States

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